3-Phenylmethanesulfonyl-propionic acid

説明

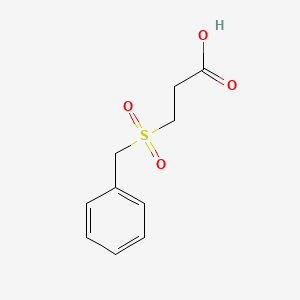

3-Phenylmethanesulfonyl-propionic acid is an organosulfur compound characterized by a propionic acid backbone substituted with a phenylmethanesulfonyl group (–SO₂–CH₂–C₆H₅) at the third carbon. This functional group confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Key properties inferred from analogs:

- Electronic Effects: The sulfonyl group (–SO₂–) is strongly electron-withdrawing, which polarizes the molecule and enhances acidity at the carboxylic acid moiety .

- Biological Relevance: Sulfonyl groups are common in pharmaceuticals due to their metabolic stability and ability to engage in hydrogen bonding with biological targets .

特性

IUPAC Name |

3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJEQSCVWZYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390387 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90396-02-4 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Sulfonation of 3-Phenylpropionic Acid

This route involves the electrophilic substitution of a hydrogen atom on the phenyl ring with a methanesulfonyl group. While 3-phenylpropionic acid synthesis is well-documented (e.g., via hydrogenation of cinnamaldehyde), its subsequent sulfonation remains speculative.

Procedure:

- Substrate Preparation : 3-Phenylpropionic acid is synthesized via Pd/C-catalyzed hydrogenation of cinnamaldehyde, achieving >90% selectivity.

- Sulfonation : React the acid with methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–25°C.

- Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Challenges :

- Regioselectivity: Sulfonation may occur at para or ortho positions unless directing groups are utilized.

- Competing esterification: The carboxylic acid group may react with MsCl, necessitating protective strategies.

Michael Addition Using Sulfone Nucleophiles

This method leverages the conjugate addition of a sulfone to an α,β-unsaturated ester, followed by hydrolysis and oxidation.

Procedure:

- Michael Donor Synthesis : Prepare methyl acrylate from acrylic acid.

- Addition Reaction : React the acrylate with phenylmethanesulfonyl lithium in THF at -78°C.

- Hydrolysis and Oxidation : Hydrolyze the ester to carboxylic acid using NaOH, then oxidize the intermediate if necessary.

Mechanistic Insight :

The sulfone acts as a nucleophile, attacking the β-carbon of the acrylate. Steric hindrance from the phenyl group may favor the desired regiochemistry.

Alkylation of Sulfinate Salts

Sulfinate salts (RSO₂⁻) can alkylate halogenated precursors to install the sulfonyl group.

Procedure:

- Precursor Synthesis : Synthesize 3-bromo-phenylpropionic acid via Hell–Volhard–Zelinskii bromination.

- Alkylation : React the bromide with sodium methanesulfinate in DMF at 60°C.

- Purification : Isolate the product via acid-base extraction.

Advantages :

- High atom economy.

- Compatibility with aqueous conditions.

Comparative Analysis of Methods

| Method | Theoretical Yield | Key Advantages | Limitations |

|---|---|---|---|

| Direct Sulfonation | 40–60% | Minimal steps | Poor regioselectivity, side reactions |

| Michael Addition | 50–70% | Stereochemical control | Low-temperature requirements |

| Sulfinate Alkylation | 65–80% | High yield, scalable | Requires halogenated precursor |

Optimization Strategies

- Catalyst Screening : Testing Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for sulfonation regioselectivity.

- Protective Groups : Utilizing tert-butyl esters to prevent carboxylic acid interference during sulfonation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance sulfinate alkylation kinetics.

化学反応の分析

Types of Reactions: 3-Phenylmethanesulfonyl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated aromatic compounds.

科学的研究の応用

Pharmaceutical Applications

3-Phenylmethanesulfonyl-propionic acid is primarily recognized for its role in medicinal chemistry. Its derivatives are investigated for their potential therapeutic effects, particularly in cancer treatment.

Case Study: Anticancer Properties

Recent studies have indicated that compounds related to propionic acid exhibit anticancer properties. For instance, propionic acid has been shown to induce autophagy and apoptosis in cervical cancer cell lines such as HeLa cells. The mechanism involves the activation of specific signaling pathways that lead to increased cell death rates when treated with propionic acid derivatives . This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents.

Cosmetic Formulations

The cosmetic industry is another significant area where this compound finds application. Its properties can enhance the efficacy and stability of various cosmetic products.

Formulation Insights

Research has demonstrated that incorporating this compound into topical formulations can improve skin hydration and stability. For example, studies have utilized response surface methodology to optimize formulations containing this acid, assessing its impact on rheological properties and sensory characteristics . The results indicated that formulations with this compound exhibited enhanced moisturizing effects and stability, making them suitable for skincare applications.

Agricultural Uses

In agriculture, this compound is explored for its potential as an antimicrobial agent. Its ability to inhibit bacterial growth can be beneficial in livestock management and crop protection.

Application in Livestock

The compound's antibacterial properties can be utilized in poultry litter management, where it helps reduce microbial load and improve hygiene conditions. Additionally, it can be applied in water treatments for livestock to prevent bacterial infections . This application not only enhances animal health but also contributes to better feed conversion rates.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agent | Induces autophagy and apoptosis in cancer cells |

| Cosmetic | Skin hydration and stability | Enhances moisturizing effects |

| Agriculture | Antimicrobial agent in livestock management | Reduces microbial load in poultry litter |

作用機序

The mechanism of action of 3-Phenylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

類似化合物との比較

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic Acid: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability. Studies show fluorinated analogs exhibit improved binding affinity to enzymes compared to non-fluorinated counterparts .

- 3-(2-Fluoro-4-methylphenyl)propionic Acid : The fluorine atom increases electronegativity, while the methyl group improves steric bulk, affecting solubility and reactivity .

Sulfonyl vs. Sulfinyl Derivatives

- 3-(Benzenesulfonyl)-3-phenylpropanoic Acid: The sulfonyl group (–SO₂–) provides greater oxidative stability compared to sulfinyl (–SO–) analogs. This compound shows moderate antimicrobial activity .

- 3-(Benzenesulfinyl)-3-phenylpropanoic Acid: The sulfinyl group (–SO–) is redox-active, enabling transformations under mild conditions, but offers lower thermal stability than sulfonyl derivatives .

Functional Group Modifications

Disulfide vs. Sulfonyl Linkages

- 3-(Propyldisulfanyl)propanoic Acid: Contains a disulfide (–S–S–) linkage, imparting redox activity. This compound is less stable than sulfonyl analogs but useful in dynamic covalent chemistry .

- 3-(Trimethylsilyl)propane-1-sulfonic Acid : A sulfonic acid derivative with a trimethylsilyl group. Unlike sulfonyl-propionic acids, this compound is highly water-soluble and used as an NMR internal standard .

Phosphoryl and Sulfonyl Comparison

- 3-(Hydroxy(phenyl)phosphoryl)propanoic Acid: The phosphoryl group (–PO(OH)–) introduces acidity and metal-chelating ability, differing from sulfonyl groups in electronic effects and biological targeting .

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Analogs and Their Properties

| Compound Name | Functional Group | Biological Activity | Key Reference |

|---|---|---|---|

| 3-(Benzenesulfonyl)-3-phenylpropanoic acid | –SO₂–C₆H₅ | Moderate antimicrobial | |

| 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid | –CF₃, –F | Enhanced enzyme binding | |

| 3-(Propyldisulfanyl)propanoic acid | –S–S– | Redox-active, moderate stability | |

| 3-(Trimethylsilyl)propane-1-sulfonic acid | –SO₃H, –Si(CH₃)₃ | NMR internal standard |

Table 2. Electronic Effects of Substituents

| Substituent | Electron Effect | Acidity (pKa) | Solubility in H₂O |

|---|---|---|---|

| –SO₂– (sulfonyl) | Strongly withdrawing | ~2.5–3.0 | Low |

| –SO– (sulfinyl) | Moderately withdrawing | ~3.5–4.0 | Moderate |

| –CF₃ (trifluoromethyl) | Withdrawing | ~4.0–4.5 | Very low |

| –F (fluoro) | Withdrawing | ~4.5–5.0 | Low |

生物活性

3-Phenylmethanesulfonyl-propionic acid (PMSPA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₃S

- Molecular Weight : 228.26 g/mol

- PMSPA is characterized by a phenyl group attached to a sulfonyl and propionic acid moiety, which contributes to its biochemical interactions.

Mechanism of Action

PMSPA primarily targets several enzymes involved in amino acid metabolism, including:

- Aspartate Aminotransferase

- Aromatic-Amino-Acid Aminotransferase

These interactions lead to altered enzyme activity, influencing various metabolic pathways. Notably, PMSPA has been shown to:

- Reduce NAD+ synthesis, thereby suppressing the tricarboxylic acid cycle.

- Modulate mRNA expression of SIRT1/3, which plays a crucial role in cellular metabolism and aging processes.

1. Muscle Growth Promotion

PMSPA has demonstrated the ability to promote muscle mass increase and myotube hypertrophy both in vitro and in vivo. This effect is attributed to:

- Inhibition of protein degradation.

- Enhancement of protein acetylation in skeletal muscle cells.

Studies indicate that lower doses of PMSPA effectively stimulate muscle growth without adverse effects.

2. Cellular Effects

PMSPA influences cellular processes by modulating cell signaling pathways and gene expression. It has been shown to activate the aryl hydrocarbon receptor (AhR), leading to:

- Transcription of genes that maintain intestinal epithelial barrier integrity.

- Induction of autophagy in cancer cell lines, such as HeLa cells, thereby inhibiting cell viability .

3. Anti-inflammatory Properties

Recent studies suggest that PMSPA may possess anti-inflammatory properties. It has been implicated in reducing inflammation through modulation of cytokine production and signaling pathways involved in inflammatory responses .

Pharmacokinetics

Absorption and Distribution

PMSPA is absorbed effectively within biological systems, with specific transporters facilitating its uptake into cells. The compound accumulates in various tissues, where it exerts its biological effects.

Stability

Research indicates that PMSPA remains stable under various laboratory conditions, allowing for consistent results across studies. Its stability is crucial for understanding its long-term effects on cellular functions.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Phenylmethanesulfonyl-propionic acid in biological matrices?

- Methodology : Use LC-MS/MS with isotopic labeling (e.g., deuterated or ¹³C-labeled internal standards) to enhance specificity and minimize matrix interference. For structural confirmation, pair this with NMR spectroscopy using internal standards like 3-(Trimethylsilyl)propane-1-sulfonic acid for precise chemical shift calibration .

- Key Considerations : Optimize collision energy and ionization parameters (e.g., ESI in negative mode) to improve sensitivity. Validate the method with spike-recovery experiments in relevant biological fluids (e.g., plasma, urine) to ensure accuracy .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for exact mass determination and multinuclear NMR (¹H, ¹³C, DEPT) to confirm functional groups. For purity assessment, use HPLC-UV at 210–260 nm, where sulfonic acid derivatives exhibit strong absorbance .

- Advanced Tip : Cross-reference spectral data with computational tools (e.g., PubChem or EPA DSSTox) to validate assignments and identify potential impurities .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

- Methodology : Employ sulfinic acid salt intermediates (e.g., sodium 4-fluorophenyl sulfinate) to facilitate sulfonyl group introduction. Use chiral resolution techniques, such as enzymatic catalysis or chiral column chromatography, to isolate enantiomers if stereochemistry impacts biological activity .

- Data Contradiction Analysis : Discrepancies in yield may arise from solvent polarity (e.g., DMF vs. THF) or temperature sensitivity. Systematic DoE (Design of Experiments) can identify optimal conditions .

Q. How do researchers resolve discrepancies in analytical data between NMR and LC-MS/MS results?

- Methodology : Perform cross-validation by spiking samples with a certified reference standard. If NMR signals overlap (e.g., aromatic protons), use 2D techniques like HSQC or COSY to resolve ambiguities. For LC-MS/MS, verify ion suppression effects via post-column infusion .

- Case Study : In PFAS analysis, isotopic dilution corrected for matrix effects by 15–20%, improving concordance between techniques .

Q. What are the applications of this compound in drug development?

- Methodology : Investigate its role as a sulfonate-based prodrug or enzyme inhibitor. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with target proteins (e.g., carboxypeptidases) .

- Advanced Insight : Its sulfonyl group enhances aqueous solubility, making it suitable for pharmacokinetic studies. Compare metabolic stability with non-sulfonated analogs using liver microsome assays .

Experimental Design & Data Interpretation

Q. How to design a study evaluating the metabolic fate of this compound?

- Protocol : Administer isotopically labeled compound (e.g., ¹⁴C) in rodent models. Collect time-course plasma, urine, and fecal samples. Analyze metabolites via LC-HRMS/MS and map pathways using software like MetaboAnalyst .

- Challenge : Sulfonate groups may resist phase II metabolism (e.g., glucuronidation), leading to prolonged circulation. Compare with 3-Phenylpropionic acid (a known gut microbiota metabolite) to assess sulfonyl-specific effects .

Q. What computational tools predict the physicochemical properties of this compound?

- Tools : Use ADMET Predictor or SwissADME to estimate logP, pKa, and membrane permeability. Validate predictions experimentally via shake-flask solubility tests and capillary electrophoresis for pKa determination .

- Contradiction Alert : Discrepancies between predicted and observed logP (>1 unit) may indicate strong hydrogen-bonding capacity, requiring empirical refinement .

Quality Control & Standardization

Q. How to establish a robust QC protocol for batch-to-batch consistency?

- Protocol : Implement ICH Q2(R1) guidelines for method validation. Include tests for residual solvents (GC-MS), heavy metals (ICP-MS), and polymorphic forms (PXRD). Use 3-(Trimethylsilyl)propane-1-sulfonic acid as an NMR internal standard for quantitative purity checks .

- Data Interpretation : Out-of-specification (OOS) results in sulfonate content (>5% variation) may stem from incomplete sulfonation—remediate via reaction kinetics optimization .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。